Probestin

概要

説明

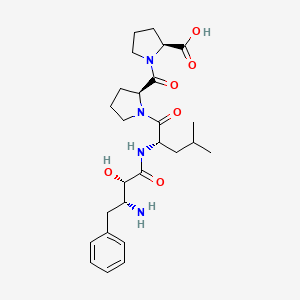

Probestin is a novel inhibitor of aminopeptidase M, a type of enzyme involved in the metabolism of various bioactive peptides. It was first isolated from the culture broth of the bacterium Streptomyces azureus MH663-2F6. The molecular formula of this compound is C26H38N4O6, and its structure includes one 3-amino-2-hydroxy-phenylbutanoic acid, leucine, and two proline residues .

準備方法

Synthetic Routes and Reaction Conditions: Probestin can be synthesized through solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. After the assembly of the peptide chain, the final product is cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound involves fermentation using Streptomyces azureus. The bacterium is cultured in a suitable medium, and this compound is extracted from the culture broth. This method allows for the production of large quantities of this compound, which can then be purified using chromatographic techniques .

化学反応の分析

Types of Reactions: Probestin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially changing its inhibitory properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

科学的研究の応用

Immunopotentiation

Probestin has been shown to increase the number of antibody-forming cells in the spleen of mice, thereby augmenting humoral immunity. In a study involving CDF-mice, this compound was administered alongside sheep red blood cells (SRBC) to assess its immunopotentiating effects. The results demonstrated a significant increase in antibody production, indicating its potential use as an immunomodulator in vaccine development and cancer therapy .

Anti-Angiogenic Activity

Recent studies have highlighted this compound's ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis. In a chicken embryo model, this compound was effective in blocking vascular endothelial growth factor-induced angiogenesis, comparable to established angiogenesis inhibitors like sunitinib and bestatin . The following table summarizes the anti-angiogenic effects observed:

| Compound | Concentration (μM) | Effect on Angiogenesis |

|---|---|---|

| This compound | 10 | Significant inhibition |

| Sunitinib | 25 | Significant inhibition |

| Bestatin | 10 | Moderate inhibition |

Tumor Growth Inhibition

In xenograft models using chicken embryos implanted with human breast carcinoma cells, this compound significantly reduced both tumor size and vascularity compared to controls. This suggests that this compound may not only inhibit angiogenesis but also directly affect tumor growth dynamics . The following case study illustrates these findings:

Case Study: Tumor Growth Inhibition

- Model: Chicken embryo CAM with human breast carcinoma MDA-MB-435 cells.

- Treatment: this compound (20 mg/kg), Bestatin (10 mg/kg), Sunitinib (25 mg/kg).

- Results:

- This compound reduced tumor size by approximately 40% compared to controls.

- Vascularity was significantly lower in this compound-treated embryos than in those treated with bestatin.

Safety Profile

The acute toxicity of this compound has been evaluated through intravenous administration in mice, revealing an LD50 greater than 250 mg/kg, indicating a favorable safety profile for further development . Additionally, a maximum tolerated dose study showed no significant weight loss or distress in mice at doses up to 200 mg/kg over six weeks .

作用機序

Probestin exerts its effects by inhibiting the activity of aminopeptidase M. It binds to the active site of the enzyme, preventing the hydrolysis of peptide substrates. This inhibition disrupts the normal metabolism of bioactive peptides, leading to various biological effects. The molecular targets of this compound include the aminopeptidase M enzyme and the pathways involved in peptide metabolism .

類似化合物との比較

Bestatin: Another inhibitor of aminopeptidase M, but with a different structure and potency.

Actinonin: A known aminopeptidase M inhibitor with a distinct chemical structure.

Leuhistin: An inhibitor with structural similarities to Probestin but differing in specific functional groups.

Uniqueness of this compound: this compound is unique due to its specific amino acid composition and the presence of the 3-amino-2-hydroxy-phenylbutanoic acid residue. This unique structure contributes to its potent inhibitory activity against aminopeptidase M, distinguishing it from other similar compounds .

生物活性

Probestin is a bioactive compound primarily recognized for its potent inhibitory effects on aminopeptidases, specifically aminopeptidase N (APN) and aminopeptidase M (APM). This article delves into the biological activities of this compound, highlighting its mechanisms, effects on angiogenesis, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is chemically characterized as a derivative of 4-phenylbutanoylleucylprolylproline. It can be synthesized through solid-phase peptide synthesis (SPPS) methods, which allow for the efficient production of this compound in a laboratory setting . The structure of this compound contributes to its biological activity, particularly its ability to inhibit specific enzymes involved in various physiological processes.

Inhibition of Aminopeptidases:

this compound exhibits significant inhibitory activity against aminopeptidase M, which plays a crucial role in the metabolism of biologically active peptides such as enkephalins. The inhibitory potency of this compound has been shown to surpass that of actinonin, a known inhibitor of APM . This inhibition can lead to increased levels of these peptides in the body, potentially enhancing their physiological effects.

Angiogenesis Inhibition:

this compound has been evaluated for its ability to inhibit angiogenesis, a critical process in tumor growth and metastasis. In studies utilizing the chicken embryo chorioallantoic membrane (CAM) assay, this compound demonstrated substantial anti-angiogenic properties. It effectively reduced blood vessel formation and tumor growth when applied to tumor xenografts in this model .

Research Findings and Case Studies

A series of experiments have validated the biological activities of this compound:

- Angiogenesis Assays: In vitro and in vivo studies have shown that this compound significantly inhibits angiogenesis. The CAM assay results indicated that treatment with this compound led to a marked decrease in vascularization around tumors, suggesting its potential as an anti-cancer agent .

- Immunopotentiation: this compound has also been found to exhibit immunopotentiating properties. In murine models, administration of this compound increased the number of antibody-forming cells in the spleen following immunization with sheep red blood cells. This effect suggests that this compound could enhance humoral immunity, making it a candidate for further research in immunotherapy .

Data Summary

The following table summarizes key findings from various studies on this compound:

特性

CAS番号 |

123652-87-9 |

|---|---|

分子式 |

C26H38N4O6 |

分子量 |

502.6 g/mol |

IUPAC名 |

1-[1-[2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C26H38N4O6/c1-16(2)14-19(28-23(32)22(31)18(27)15-17-8-4-3-5-9-17)24(33)29-12-6-10-20(29)25(34)30-13-7-11-21(30)26(35)36/h3-5,8-9,16,18-22,31H,6-7,10-15,27H2,1-2H3,(H,28,32)(H,35,36) |

InChIキー |

CEQMEILRVSCKGT-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(C(CC3=CC=CC=C3)N)O |

異性体SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O |

正規SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(C(CC3=CC=CC=C3)N)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

配列 |

LPP |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-amino-2-hydroxy-4-phenylbutanoyl-leucyl-prolyl-proline probestin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。